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Compound of Interest

Compound Name: 6-Chloro-2-methylquinolin-8-amine

CAS No.: 61854-63-5

Cat. No.: B1625896

Get Quote

Executive Summary
6-Chloro-2-methylquinoline (CAS 92-46-6) is a halogenated heterocyclic building block serving

as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural significance lies in the 6-

chloro substitution, which mimics the pharmacophore of the antimalarial drug chloroquine,

enhancing metabolic stability and lipophilicity. The 2-methyl group is chemically active, serving

as a nucleophilic handle for condensation reactions, making this compound a critical

intermediate in the synthesis of styrylquinolines, anticancer hydrazines, and fluorescent

probes.

Physicochemical Profile
The following data characterizes the pure substance, essential for establishing quality control

parameters in synthetic workflows.
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Property Value Context/Relevance

Chemical Name 6-Chloro-2-methylquinoline IUPAC nomenclature

Synonyms 6-Chloroquinaldine Common trade name

Molecular Formula C₁₀H₈ClN Heterocyclic aromatic

Molecular Weight 177.63 g/mol Precursor calculation base

Melting Point 94–98 °C Solid handling/Purity indicator

Boiling Point ~278 °C (at 760 mmHg) High thermal stability

Solubility
Soluble in MeOH, DCM,

DMSO

Compatible with organic

synthesis

pKa ~5.02 (Predicted) Weak base (protonation of N)

Appearance Off-white to pale yellow solid Visual purity check

Synthetic Routes & Manufacturing
The synthesis of CAS 92-46-6 typically follows the Doebner-Miller or modified Skraup quinoline

synthesis.[1] These acid-catalyzed cyclizations involve the condensation of an aniline derivative

with an

-unsaturated carbonyl compound.[1]

Core Synthesis Protocol (Doebner-Miller Variation)
Reactants: 4-Chloroaniline (substrate) and Crotonaldehyde (or precursors like

paraldehyde/acetone).

Catalyst/Solvent: Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).

Mechanism:

Michael Addition: Aniline attacks the

-carbon of the unsaturated aldehyde.[1]
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Cyclization: Electrophilic attack on the aromatic ring closes the heterocycle.

Oxidation:[1] Dehydrogenation (often requiring an oxidant like iodine or nitrobenzene)

yields the fully aromatic quinoline.

DOT Diagram 1: Synthesis Pathway

Figure 1: Doebner-Miller Synthesis of 6-Chloro-2-methylquinoline
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[1][3][9]
Medicinal Chemistry Applications
The utility of CAS 92-46-6 stems from the specific reactivity of its C2-methyl group.[1] Due to

the electron-withdrawing nature of the nitrogen atom in the quinoline ring, the protons on the

C2-methyl group are acidic (

), allowing for deprotonation and subsequent condensation with electrophiles.[1]

A. Synthesis of Styrylquinoline Antimalarials
The 6-chloroquinoline core is bioisosteric to the chloroquine scaffold.[1]

Reaction: Knoevenagel-type condensation.[1]

Partner: Aromatic aldehydes (e.g., benzaldehyde derivatives).

Conditions: Acetic anhydride (
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) reflux or Zinc Chloride (

) catalysis.

Outcome: Formation of 2-styrylquinolines, which inhibit heme polymerization in Plasmodium

falciparum.[1]

B. Functionalization via Vilsmeier-Haack
The methyl group can be oxidized or formylated to create 2-chloro-6-methylquinoline-3-

carbaldehyde, a precursor for complex tricyclic drugs.[1]

DOT Diagram 2: Functionalization Workflow

Figure 2: Divergent Synthesis from C2-Methyl Activation
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Analytical Protocol: Purity Determination
For pharmaceutical applications, impurities (such as unreacted 4-chloroaniline) must be

controlled.[1] The following HPLC method is recommended for purity profiling.

Methodology: Reversed-Phase HPLC-UV

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 5 µm.

Mobile Phase:
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Solvent A: 0.1% Formic Acid in Water.

Solvent B: Acetonitrile (ACN).[3]

Gradient:

0–2 min: 10% B (Isocratic hold).

2–15 min: 10%

90% B (Linear ramp).

15–20 min: 90% B (Wash).

Detection: UV at 254 nm (aromatic

) and 310 nm (quinoline specific).

Sample Prep: Dissolve 1 mg in 1 mL MeOH; filter through 0.22 µm PTFE filter.

Self-Validation Check: The 6-chloroquinoline core is highly conjugated.[1] If the retention time

shifts significantly or peak tailing occurs, check mobile phase pH; basic quinolines can interact

with residual silanols on the column (ensure pH < 3.0 to keep nitrogen protonated or use an

end-capped column).

Safety & Regulatory Landscape
While not as strictly regulated as 4-aminobiphenyl, 6-chloro-2-methylquinoline is a halogenated

aromatic and must be handled with standard chemical hygiene.[1]

GHS Classification:

Acute Tox. 4 (Oral): Harmful if swallowed.[4][5]

Skin Irrit. 2: Causes skin irritation.[4][5][6]

Eye Irrit. 2A: Causes serious eye irritation.[2][5][6]

STOT SE 3: May cause respiratory irritation.[5][6]
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Handling: Use in a fume hood. Nitrile gloves (0.11 mm minimum thickness) provide adequate

splash protection.

Storage: Store in a cool, dry place away from strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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